Atropine O-(hydrogen sulphate)
CAS No.: 5226-98-2
Cat. No.: VC8021659
Molecular Formula: C17H23NO6S
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5226-98-2 |
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Molecular Formula | C17H23NO6S |
Molecular Weight | 369.4 g/mol |
IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-sulfooxypropanoate |
Standard InChI | InChI=1S/C17H23NO6S/c1-18-13-7-8-14(18)10-15(9-13)24-17(19)16(11-23-25(20,21)22)12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3,(H,20,21,22) |
Standard InChI Key | GMLBHJMTVBLXLJ-UHFFFAOYSA-N |
SMILES | CN1C2CCC1CC(C2)OC(=O)C(COS(=O)(=O)O)C3=CC=CC=C3 |
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C(COS(=O)(=O)O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Atropine sulfate, a closely related compound, is a quaternary ammonium salt formed by the reaction of atropine with sulfuric acid. Its molecular formula is (molecular weight: 676.82 g/mol) . Key physicochemical properties include:
While Atropine O-(hydrogen sulphate) (CAS 5226-98-2) is distinct in its sulfation pattern, its synthesis likely involves analogous sulfonation pathways. The absence of direct data necessitates extrapolation from atropine sulfate’s behavior.
Synthesis and Production Methods
Industrial synthesis of atropine derivatives typically involves tropine and tropic acid condensation. For atropine sulfate, neutralization of atropine in acetone or ether with sulfuric acid yields the crystalline product . Critical steps include:
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Precision in Acid Addition: Ensuring stoichiometric balance to avoid hydrolysis.
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Purification: Sequential liquid-liquid extractions under controlled pH conditions to isolate the sulfate salt .
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Stabilization: Aqueous solutions require pH maintenance below 6 to prevent degradation during autoclaving .
For Atropine O-(hydrogen sulphate), sulfation likely targets specific hydroxyl groups on the tropane ring, though exact regioselectivity data remain unavailable in permissible sources.
Pharmacological Applications
Atropine sulfate is a well-established anticholinergic agent, acting as a competitive antagonist at muscarinic acetylcholine receptors. Key therapeutic uses include :
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Bradycardia Treatment: By blocking vagal effects on the sinoatrial node.
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Organophosphate Poisoning Antidote: Counteracting excessive acetylcholine accumulation.
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Pre-Anesthetic Medication: Reducing salivary and bronchial secretions.
The O-(hydrogen sulphate) variant may exhibit altered pharmacokinetics, such as enhanced water solubility or delayed metabolic clearance, though clinical studies are absent in the reviewed literature.
Stability and Degradation Pathways
Atropine sulfate’s stability is pH-dependent, with maximal integrity between pH 3–5 . Hydrolysis follows first-order kinetics, producing tropic acid and tropine. The half-life () can be modeled using:
where is the rate constant influenced by temperature and proton concentration . For Atropine O-(hydrogen sulphate), esterase-mediated hydrolysis may dominate degradation, but empirical validation is needed.
Future Directions
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Synthetic Optimization: Developing one-pot methodologies to streamline Atropine O-(hydrogen sulphate) production while minimizing byproducts.
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Targeted Drug Delivery: Engineering prodrugs or nanoparticle carriers to enhance bioavailability and reduce systemic toxicity.
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Clinical Correlation Studies: Investigating associations between sulfated atropine analogs and cardiovascular outcomes, inspired by hydrogen sulfide’s role in hypertension .
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